molecular formula C14H17NO6S B3017995 ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-40-9

ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B3017995
CAS No.: 866134-40-9
M. Wt: 327.35
InChI Key: OHDHAYFFKLBFOD-UHFFFAOYSA-N
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Description

Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C14H17NO6S and its molecular weight is 327.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Tautomerism : Ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates were synthesized, investigating tautomerism using NMR spectroscopy. The compounds showed a dynamic equilibrium of tautomeric forms, and methylation led to specific substituted derivatives (Dolzhenko et al., 2006).
  • Structural Elucidation : The structure of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates was confirmed through X-ray analysis and NMR correlation spectroscopy, highlighting the method's reliability in confirming compound structures (Štefanić et al., 2001).

Antibacterial Activity

  • Antibacterial Compounds : The synthesis of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones was carried out, and their structures were confirmed via spectroscopy. These compounds were tested for antibacterial activity, demonstrating the potential of benzoxazine derivatives in antimicrobial research (Gein et al., 2006).

Chemical Reactivity and Derivative Synthesis

  • Synthesis of Derivatives : Attempts were made to synthesize ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate and its derivatives. The research illustrated the complexities and specific conditions required for the synthesis of certain derivatives (Mayer et al., 2001).
  • Scaffold Screening for Cancer Cell Lines : A flow chemistry approach was used to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates. These compounds were screened against cancer and normal cell lines, revealing the potential of certain derivatives in cancer treatment (Lin et al., 2016).

Herbicidal Activity

  • Herbicidal Activity of Derivatives : Isoindolinedione substituted benzoxazinone derivatives containing a carboxylic ester group were synthesized and exhibited significant herbicidal activities. The compounds caused symptoms like leaf cupping and necrosis, indicative of protox inhibitor herbicides. This research highlights the potential use of these compounds in agricultural applications (Huang et al., 2009).

Safety and Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-13(17)14(3)12(16)15-10-8-9(22(18,19)5-2)6-7-11(10)21-14/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDHAYFFKLBFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323759
Record name ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866134-40-9
Record name ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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